R 59-022 hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C27H27ClFN3OS |

|---|---|

Molekulargewicht |

496.0 g/mol |

IUPAC-Name |

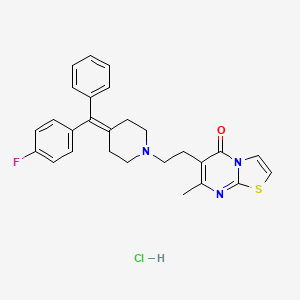

6-[2-[4-[(4-fluorophenyl)-phenylmethylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one;hydrochloride |

InChI |

InChI=1S/C27H26FN3OS.ClH/c1-19-24(26(32)31-17-18-33-27(31)29-19)13-16-30-14-11-22(12-15-30)25(20-5-3-2-4-6-20)21-7-9-23(28)10-8-21;/h2-10,17-18H,11-16H2,1H3;1H |

InChI-Schlüssel |

APNKGVNEUKASGR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=CC=C4)C5=CC=C(C=C5)F)CC3.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

R 59-022 Hydrochloride: A Technical Guide to its Mechanism of Action as a Diacylglycerol Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

R 59-022 hydrochloride is a potent and cell-permeable inhibitor of diacylglycerol kinase (DGK). By blocking the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), R 59-022 effectively elevates intracellular levels of DAG, a critical second messenger. This accumulation of DAG leads to the activation of various downstream signaling pathways, most notably those mediated by protein kinase C (PKC). This technical guide provides an in-depth exploration of the mechanism of action of R 59-022, including its effects on key signaling cascades, quantitative inhibitory data, and detailed experimental protocols for studying its activity.

Core Mechanism of Action: Inhibition of Diacylglycerol Kinase

The primary molecular target of R 59-022 is diacylglycerol kinase (DGK), an enzyme that phosphorylates DAG to produce PA. This enzymatic reaction is a crucial regulatory node in lipid signaling, controlling the balance between the signaling activities of DAG and PA. R 59-022, by inhibiting DGK, shifts this balance towards an accumulation of DAG. This action is analogous to the effect of phosphodiesterase inhibitors on cyclic AMP signaling, as it potentiates the effects of the second messenger DAG by preventing its metabolism.

The inhibition of DGK by R 59-022 has been demonstrated in various cell types, including human red blood cell membranes and platelets. This inhibition leads to a marked elevation of DAG levels and a concomitant decrease in the formation of PA, particularly when inositol (B14025) lipid turnover is stimulated by agonists like thrombin.

Downstream Consequences of DGK Inhibition

The accumulation of intracellular DAG resulting from R 59-022 treatment leads to the activation of several downstream signaling pathways:

-

Protein Kinase C (PKC) Activation: DAG is a key activator of conventional and novel isoforms of protein kinase C (PKC). By increasing DAG availability, R 59-022 enhances the activity of PKC, leading to the phosphorylation of a wide array of downstream protein targets. This amplified PKC signaling is central to many of the cellular effects of R 59-022.

-

Modulation of Cellular Processes: The activation of PKC and other DAG-effector proteins by R 59-022 influences a variety of cellular functions, including:

-

Platelet Aggregation: R 59-022 potentiates thrombin-induced platelet aggregation and secretion.

-

Neutrophil Chemotaxis and Exocytosis: The compound induces neutrophil chemotaxis and modulates autoantibody-induced exocytosis.

-

Vascular Contraction: It has been shown to inhibit U46619-induced contractions in vascular smooth muscle.

-

Antiviral Activity: R 59-022 blocks the internalization of filoviruses, such as Ebola virus, by inhibiting macropinocytosis.

-

T-cell Activation: Inhibition of DGKα, a specific isoform inhibited by R 59-022, can enhance T-cell activation and IL-2 release.

-

Apoptosis in Cancer Cells: At higher concentrations, R 59-022 can induce apoptosis in glioblastoma cells.

-

Data Presentation: Quantitative Inhibitory Activity

The inhibitory potency of R 59-022 against diacylglycerol kinase has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) values vary depending on the specific DGK isoform and the experimental conditions.

| Target | Experimental System | IC50 Value (µM) | Reference |

| Total DGK | Human red blood cell membranes (endogenous DAG) | 2.8 ± 1.5 | |

| Total DGK | Human red blood cell membranes (exogenous OAG) | 3.3 ± 0.4 | |

| Total DGK | Intact human platelets (OAG phosphorylation) | 3.8 ± 1.2 | |

| DGKα (Type I) | In vitro enzyme assay | ~25 | |

| DGKε (Type III) | In vitro enzyme assay | Moderately Inhibited | |

| DGKθ (Type V) | In vitro enzyme assay | Moderately Inhibited |

Signaling Pathways and Logical Relationships

The mechanism of action of R 59-022 can be visualized as a cascade of events initiated by the inhibition of DGK.

Experimental Protocols

In Vitro Diacylglycerol Kinase (DGK) Inhibition Assay (Non-Radioactive)

This protocol outlines a general method for determining the IC50 of R 59-022 against DGK isoforms using a commercially available ADP-Glo™ Kinase Assay kit.

Materials:

-

Recombinant human DGK isoform (e.g., DGKα, DGKε, DGKθ)

-

Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

96-well white plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of R 59-022 in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Setup: In a 96-well plate, add the following in order:

-

Assay Buffer

-

R 59-022 or vehicle (DMSO)

-

Recombinant DGK enzyme

-

DAG substrate

-

-

Pre-incubation: Incubate the plate at 30°C for 10 minutes.

-

Initiate Reaction: Add ATP to each well to start the kinase reaction.

-

Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase reaction. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each concentration of R 59-022 relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Protein Kinase C (PKC) Activity Assay

This protocol describes a general method to measure the effect of R 59-022 on PKC activity in cultured cells.

Materials:

-

Cell line of interest (e.g., HeLa, U87)

-

Cell culture medium and supplements

-

This compound

-

Cell lysis buffer

-

Protein assay reagent (e.g., BCA)

-

PKC Activity Assay Kit (e.g., from Millipore or Abcam)

-

Phospho-specific antibodies for PKC substrates (for Western blot analysis)

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in appropriate culture vessels and allow them to adhere overnight.

-

Treat the cells with varying concentrations of R 59-022 or vehicle for the desired time (e.g., 30 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

PKC Activity Measurement (Kit-based):

-

Follow the manufacturer's instructions for the specific PKC activity assay kit. This typically involves incubating the cell lysate with a PKC-specific substrate and ATP, followed by the detection of the phosphorylated substrate.

-

-

PKC Activity Measurement (Western Blot):

-

Separate equal amounts of protein from each lysate by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for a phosphorylated PKC substrate (e.g., phospho-MARCKS).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Normalize the signal to a loading control (e.g., β-actin).

-

-

Data Analysis: Quantify the increase in PKC activity or substrate phosphorylation relative to the vehicle-treated control.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of diacylglycerol and diacylglycerol kinases in cellular signaling. Its ability to potently inhibit DGK and subsequently activate PKC-dependent pathways has been instrumental in elucidating the involvement of this signaling axis in a wide range of physiological and pathophysiological processes. The information and protocols provided in this guide offer a comprehensive resource for researchers utilizing R 59-022 in their studies.

An In-depth Technical Guide to the R 59-022 Hydrochloride Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

R 59-022 hydrochloride is a potent pharmacological agent recognized primarily for its role as a diacylglycerol kinase (DGK) inhibitor. By blocking the enzymatic conversion of diacylglycerol (DAG) to phosphatidic acid (PA), R 59-022 effectively elevates intracellular DAG levels, a critical second messenger. This accumulation of DAG principally activates the Protein Kinase C (PKC) family of serine/threonine kinases, initiating a cascade of downstream signaling events that influence a wide array of cellular processes. These processes include, but are not limited to, platelet aggregation, neurotransmitter release, and viral entry. Notably, R 59-022 also exhibits activity as a serotonin (B10506) (5-HT) receptor antagonist. This dual functionality necessitates careful consideration in experimental design and data interpretation. This technical guide provides a comprehensive overview of the this compound signaling pathway, including quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its molecular mechanisms.

Core Mechanism of Action

The principal mechanism of action of this compound is the inhibition of diacylglycerol kinase (DGK). DGKs are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a crucial regulatory node in lipid signaling. By inhibiting DGK, R 59-022 disrupts this process, leading to the intracellular accumulation of DAG.[1]

DAG is a key second messenger that activates conventional and novel isoforms of Protein Kinase C (PKC).[2][3] Activated PKC then phosphorylates a multitude of downstream substrate proteins, triggering a wide range of cellular responses. The potentiation of DAG signaling by R 59-022 is analogous to the effect of phosphodiesterase inhibitors on cyclic AMP (cAMP) signaling.[1]

In addition to its role as a DGK inhibitor, R 59-022 has been identified as a serotonin (5-HT) receptor antagonist.[4][5] This off-target activity should be taken into account when designing and interpreting experiments.

Quantitative Data

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: Inhibitory Activity of this compound

| Target | IC50 Value | Cell/System | Reference |

| Diacylglycerol Kinase (endogenous DAG) | 2.8 ± 1.5 µM | Human red blood cell membranes | [1] |

| Diacylglycerol Kinase (exogenous OAG) | 3.3 ± 0.4 µM | Human red blood cell membranes | [1] |

| Diacylglycerol Kinase (OAG phosphorylation) | 3.8 ± 1.2 µM | Intact human platelets | [1] |

| Diacylglycerol Kinase α (DGKα) | ~25 µM | COS-7 cell lysates | [6] |

| Diacylglycerol Kinase α (DGKα) | 20 µM | In vitro activity assay | [7] |

| Diacylglycerol Kinase α (DGKα) | 19.7 ± 3.0 µM | In vitro activity assay | [6] |

Table 2: Serotonin Receptor Antagonist Activity of this compound

| Receptor Subtype | Ki Value | Comments | Reference |

| 5-HT2A | Not explicitly quantified for R 59-022, but structurally related to ritanserin (B1680649) (Ki = 0.45 nM) | R 59-022 is described as a 5-HT receptor antagonist. | [5][6] |

| 5-HT2C | Not explicitly quantified for R 59-022, but structurally related to ritanserin (Ki = 0.71 nM) | Dual activity as a DGKα inhibitor and serotonin receptor antagonist is noted. | [6] |

Table 3: In Vitro and In Vivo Experimental Conditions and Effects

| Experimental System | Concentration/Dosage | Incubation Time/Duration | Observed Effect | Reference |

| HeLa and U87 cells | 40 µM | 30 minutes | Activation of PKC | [4] |

| HeLa cells | 40 µM | 30 minutes | Increased phosphorylation of PKC downstream targets by ~2.5-fold | [3] |

| Human Platelets | 10 µM | 1 minute | Potentiation of thrombin-induced aggregation | [4] |

| Chromaffin cells | 30 µM | 0-60 minutes | Increased release of Noradrenaline | [4] |

| Vero cells | 0-10 µM | 4 hours | Blocks Ebola Virus GP-mediated entry | [4] |

| SCID mice with U87 GBM cells | 2 mg/kg (i.p.) | 12 days | Significantly increased median survival and decreased tumor volume | [3] |

Signaling Pathways

The primary signaling cascade initiated by this compound involves the inhibition of DGK, leading to the accumulation of DAG and subsequent activation of PKC. Downstream of PKC, a multitude of cellular processes are affected.

Experimental Protocols

In Vitro Diacylglycerol Kinase (DGK) Inhibition Assay (Non-Radioactive)

This protocol outlines a non-radioactive method to determine the inhibitory activity of R 59-022 on DGK, adapted from a chemiluminescent assay format.[2]

Materials:

-

Recombinant human DGK isozyme (e.g., DGKα)

-

Diacylglycerol (DAG) substrate (e.g., 1,2-dioctanoyl-sn-glycerol)

-

ATP

-

DGK reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well white-walled microplates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DGK reaction buffer to achieve the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the DGK enzyme and DAG substrate in DGK reaction buffer to the desired working concentrations.

-

Reaction Setup: In a 96-well plate, add the DGK enzyme, DAG substrate, and varying concentrations of R 59-022 or vehicle (DMSO) control.

-

Initiation of Reaction: Pre-incubate the enzyme with the inhibitor for 30 minutes at 30°C.[2] Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).[2]

-

Detection of ADP: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. Plot the percentage of DGK activity against the logarithm of the R 59-022 concentration to determine the IC50 value.

Western Blot Analysis of PKC Activation

This protocol describes a general method for detecting the activation of PKC through the phosphorylation of its downstream targets in cultured cells treated with R 59-022.

Materials:

-

Cell line of interest (e.g., HeLa cells)[3]

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-PKC substrate, anti-total PKC, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with the desired concentration of R 59-022 (e.g., 40 µM for HeLa cells) or DMSO for the specified time (e.g., 30 minutes).[3]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein and/or a loading control.

In Vivo Glioblastoma Mouse Model

This protocol provides an overview of an in vivo experiment using R 59-022 in a glioblastoma mouse model.[3]

Materials:

-

SCID (Severe Combined Immunodeficiency) mice

-

U87 glioblastoma cells

-

This compound

-

Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Surgical and injection equipment

Procedure:

-

Tumor Cell Implantation: Surgically implant U87 glioblastoma cells into the desired location (e.g., intracranially) in SCID mice.

-

Treatment Regimen: After a predetermined period for tumor establishment, begin treatment with this compound. Administer the compound via intraperitoneal (i.p.) injection at a dosage of 2 mg/kg daily for a specified duration (e.g., 12 days).[3] A control group should receive vehicle injections.

-

Monitoring: Monitor the mice daily for signs of tumor progression, changes in body weight, and overall health.

-

Endpoint Analysis: At the end of the study, or when humane endpoints are reached, euthanize the mice. Measure tumor volume and/or assess median survival time.

-

Data Analysis: Compare the tumor volume and survival rates between the R 59-022-treated group and the vehicle control group using appropriate statistical methods.

Conclusion

This compound is a valuable research tool for investigating signaling pathways mediated by diacylglycerol and Protein Kinase C. Its well-characterized inhibitory effect on diacylglycerol kinase allows for the targeted manipulation of this critical lipid signaling node. The provided quantitative data and detailed experimental protocols serve as a foundation for designing and executing robust experiments to further elucidate the complex cellular roles of the DGK-PKC signaling axis. Researchers should remain mindful of the compound's dual activity as a serotonin receptor antagonist and incorporate appropriate controls to ensure the specificity of their findings. The continued investigation of R 59-022 and its signaling pathway holds promise for advancing our understanding of various physiological and pathological processes.

References

- 1. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Xi'an ruixi Biological Technology Co [ruixibiotech.com]

- 6. Identification of a novel DGKα inhibitor for XLP-1 therapy by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2017177037A1 - Compositions and methods for treating cancer - Google Patents [patents.google.com]

An In-depth Technical Guide to the Discovery and Synthesis of R 59-022 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

R 59-022 hydrochloride is a potent and selective inhibitor of diacylglycerol kinase (DGK), a critical enzyme in lipid signaling pathways. By blocking the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), R 59-022 elevates intracellular DAG levels, leading to the activation of protein kinase C (PKC) and subsequent modulation of various cellular processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed experimental protocols for its synthesis and key biological assays, quantitative data on its activity, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and development.

Introduction

R 59-022, with the chemical name 6-[2-[4-[(4-Fluorophenyl)phenylmethylene]-1-piperidinyl]ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, is a well-characterized inhibitor of diacylglycerol kinase (DGK).[1] Its hydrochloride salt is frequently utilized in research settings for its improved solubility and stability. The primary mechanism of action of R 59-022 is the inhibition of DGK, which leads to the accumulation of the second messenger diacylglycerol (DAG).[1][2] This accumulation, in turn, potentiates the activity of protein kinase C (PKC), a key enzyme involved in a multitude of cellular signaling cascades.[2]

The modulation of the DGK/PKC pathway by R 59-022 has been shown to impact a range of physiological and pathological processes, including platelet aggregation, neutrophil chemotaxis, and viral entry into host cells.[2][3][4] Notably, R 59-022 has been identified as an inhibitor of macropinocytosis, a form of endocytosis that is exploited by some pathogens, such as filoviruses, for cellular entry.[3] These diverse biological activities make R 59-022 a valuable tool for studying lipid signaling and a potential starting point for the development of novel therapeutics.

Physicochemical Properties and Data

A summary of the key physicochemical properties and inhibitory activities of R 59-022 is presented in the tables below.

Table 1: Physicochemical Properties of R 59-022

| Property | Value | Reference |

| Chemical Formula | C₂₇H₂₆FN₃OS | [2] |

| Molecular Weight | 459.58 g/mol | [2] |

| Appearance | Solid powder | [5] |

| CAS Number | 93076-89-2 | [2] |

Table 2: In Vitro Inhibitory Activity of R 59-022

| Target | Assay Condition | IC₅₀ (µM) | Reference |

| Diacylglycerol Kinase (DGK) | Endogenous diacylglycerol as substrate | 2.8 ± 1.5 | [1] |

| Diacylglycerol Kinase (DGK) | 1-Oleoyl-2-acetylglycerol (OAG) as substrate | 3.3 ± 0.4 | [1] |

| Phosphorylation of OAG to OAPA | In intact platelets | 3.8 ± 1.2 | [1] |

| DGKα | Non-radioactive assay | ~25 (ED₅₀) | [5] |

Table 3: Cellular Activities of R 59-022

| Cellular Process | Cell Type | Concentration (µM) | Effect | Reference |

| Platelet Aggregation | Human Platelets | 10 | Potentiates thrombin-induced aggregation | [2] |

| Neutrophil Chemotaxis | Rabbit Neutrophils | Not specified | Induces chemotaxis | [4] |

| Macropinocytosis | Vero Cells | 5 | Inhibition of dextran (B179266) uptake | [6][7] |

| EBOV GP-mediated Entry | Vero Cells | 0-10 | Blocks viral entry | [2] |

| PKC Activation | HeLa and U87 cells | 40 | Activates PKC | [2] |

Synthesis of this compound

3.1. General Synthetic Strategy (Hypothetical)

A plausible synthetic route could involve the following key steps:

-

Synthesis of the thiazolo[3,2-a]pyrimidine core: This could be achieved through the condensation of a substituted 2-aminothiazole (B372263) with a β-ketoester, such as ethyl acetoacetate, followed by cyclization.

-

Introduction of the ethyl spacer: The core structure would then be functionalized with a two-carbon linker, likely through an alkylation reaction.

-

Coupling with the piperidine (B6355638) moiety: The final step would involve the coupling of the functionalized thiazolo[3,2-a]pyrimidine with 4-[(4-fluorophenyl)phenylmethylene]piperidine.

3.2. Preparation of this compound

Once the free base of R 59-022 is synthesized and purified, the hydrochloride salt can be prepared by dissolving the base in a suitable organic solvent (e.g., ethanol (B145695), isopropanol) and treating it with a solution of hydrochloric acid in an appropriate solvent (e.g., HCl in ethanol or diethyl ether). The resulting salt would then be isolated by filtration or evaporation of the solvent. A common procedure involves dissolving the free base in a 10% ethanol solution containing 5 mM HCl to prepare a stock solution.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

4.1. Diacylglycerol Kinase (DGK) Inhibition Assay

This protocol is adapted from a non-radioactive, luminescence-based assay.[5]

-

Materials:

-

DGK enzyme (e.g., recombinant human DGKα)

-

Diacylglycerol (DAG) substrate

-

ATP

-

Kinase buffer

-

ADP-Glo™ Kinase Assay kit (Promega)

-

This compound

-

96-well microplates

-

Microplate reader capable of measuring luminescence

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add the DGK enzyme in kinase buffer.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Pre-incubate the enzyme and inhibitor for 30 minutes at 30°C.

-

Initiate the reaction by adding a mixture of DAG substrate and ATP.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of R 59-022 and determine the IC₅₀ value.

-

4.2. Macropinocytosis Inhibition Assay

This protocol is based on the uptake of fluorescently labeled dextran.[6][7]

-

Materials:

-

Vero cells (or other suitable cell line)

-

Cell culture medium

-

Fluorescein- or TMR-labeled high molecular weight (70 kDa) dextran

-

This compound

-

5-(N-Ethyl-N-isopropyl)amiloride (EIPA) as a positive control

-

Fluorescence microscope or high-content imaging system

-

-

Procedure:

-

Seed Vero cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or EIPA for 30-60 minutes. Include a vehicle control.

-

Add fluorescently labeled dextran to the medium and incubate for 30 minutes at 37°C.

-

Wash the cells thoroughly with cold PBS to remove extracellular dextran.

-

Fix the cells with paraformaldehyde.

-

Image the cells using a fluorescence microscope or a high-content imaging system.

-

Quantify the intracellular fluorescence intensity or the number and size of fluorescent puncta per cell.

-

Calculate the percentage of inhibition of dextran uptake for each condition.

-

4.3. Platelet Aggregation Assay

This assay measures the effect of R 59-022 on platelet aggregation induced by an agonist like thrombin.

-

Materials:

-

Freshly prepared human platelet-rich plasma (PRP)

-

Platelet agonist (e.g., thrombin)

-

This compound

-

Platelet aggregometer

-

-

Procedure:

-

Pre-warm the PRP to 37°C.

-

Add a defined volume of PRP to the aggregometer cuvette.

-

Add this compound at the desired concentration and incubate for a short period (e.g., 1 minute).

-

Initiate aggregation by adding the platelet agonist (e.g., a sub-maximal concentration of thrombin).

-

Record the change in light transmission over time as a measure of platelet aggregation.

-

Compare the aggregation curves of R 59-022-treated samples to the vehicle control.

-

4.4. Neutrophil Chemotaxis Assay

This protocol utilizes a Boyden chamber to assess the chemotactic effect of R 59-022.

-

Materials:

-

Isolated neutrophils (e.g., from rabbit peritoneal exudate)

-

Boyden chamber with a microporous membrane

-

Chemotaxis buffer

-

This compound

-

Chemoattractant (e.g., fMLP) as a positive control

-

Microscope

-

-

Procedure:

-

Place the chemoattractant or this compound in the lower compartment of the Boyden chamber. Use buffer alone as a negative control.

-

Place the microporous membrane over the lower compartment.

-

Add the suspension of neutrophils to the upper compartment.

-

Incubate the chamber at 37°C in a humidified atmosphere for a defined period to allow for cell migration.

-

Remove the membrane, fix, and stain it.

-

Count the number of neutrophils that have migrated to the lower side of the membrane using a microscope.

-

Compare the number of migrated cells in the presence of R 59-022 to the negative and positive controls.

-

Signaling Pathways and Experimental Workflows

5.1. Signaling Pathway of R 59-022 Action

R 59-022 primarily acts by inhibiting diacylglycerol kinase (DGK), which alters the balance between diacylglycerol (DAG) and phosphatidic acid (PA). This leads to an accumulation of DAG, a key second messenger that activates protein kinase C (PKC). Activated PKC then phosphorylates a variety of downstream targets, leading to diverse cellular responses.

5.2. Experimental Workflow for Synthesis and Characterization

The general workflow for the synthesis and subsequent biological characterization of this compound is depicted below.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of diacylglycerol kinase and the downstream signaling pathways it regulates. Its ability to modulate diverse cellular functions, including macropinocytosis, highlights its potential as a lead compound for the development of new therapeutic agents. This technical guide provides a comprehensive resource for researchers interested in utilizing R 59-022 in their studies, offering detailed protocols and a summary of its known biological activities. Further research into the synthesis and specific applications of R 59-022 and its analogs is warranted to fully explore its therapeutic potential.

References

- 1. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 5. karger.com [karger.com]

- 6. researchgate.net [researchgate.net]

- 7. A Diacylglycerol Kinase Inhibitor, R-59-022, Blocks Filovirus Internalization in Host Cells - PMC [pmc.ncbi.nlm.nih.gov]

R 59-022 Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of the Structure, Chemical Properties, and Cellular Mechanisms of a Key Diacylglycerol Kinase Inhibitor

This technical guide provides a comprehensive overview of R 59-022 hydrochloride, a potent pharmacological agent widely utilized in cellular signaling research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical characteristics, mechanism of action, and established experimental applications.

Core Chemical and Physical Properties

This compound, also known as DKGI-I hydrochloride, is a synthetic compound recognized for its inhibitory action on diacylglycerol kinases. Its fundamental properties are summarized below.

| Property | Data |

| IUPAC Name | 6-[2-[4-[(4-fluorophenyl)phenylmethylene]-1-piperidinyl]ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one hydrochloride |

| Synonyms | DKGI-I hydrochloride, Diacylglycerol kinase inhibitor I hydrochloride |

| CAS Number | 93076-98-3 |

| Molecular Formula | C₂₇H₂₇ClFN₃OS |

| Molecular Weight | 496.04 g/mol |

| Appearance | Off-white to light yellow solid |

| Purity | Typically >98% (as determined by HPLC) |

| Solubility | Soluble in DMSO (e.g., 25 mg/mL or 55 mg/mL with sonication) and aqueous solutions with co-solvents. In vivo formulations often use a combination of DMSO, PEG300, Tween-80, and saline.[1] |

| Storage | Stock solutions are typically stored at -20°C for up to one month or -80°C for up to six months.[1] |

Note: Data on melting point and boiling point are not consistently reported in the available literature.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of diacylglycerol kinase (DGK). DGK is a critical enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). By inhibiting this conversion, R 59-022 effectively increases the intracellular concentration of DAG.

This accumulation of DAG has significant downstream consequences, most notably the activation of Protein Kinase C (PKC), a key family of enzymes involved in a multitude of cellular processes including cell proliferation, differentiation, and apoptosis. The IC₅₀ for DGK inhibition by R 59-022 is approximately 2.8 µM.[2]

Beyond its role as a DGK inhibitor, R 59-022 has also been identified as a 5-HT (serotonin) receptor antagonist.[1][2] This dual activity should be considered when interpreting experimental results.

The core signaling pathway affected by R 59-022 is illustrated below.

Experimental Protocols and Applications

This compound is a versatile tool for studying DAG-mediated signaling events. Below are summaries of common experimental applications and protocols.

Synthesis

Solution Preparation

-

In Vitro Stock Solutions: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10-50 mM).[4] This stock is then diluted in cell culture media to the desired final concentration for experiments. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced cellular effects.

-

In Vivo Formulations: For animal studies, a common method involves first dissolving the compound in DMSO, then sequentially adding co-solvents like PEG300 and Tween-80, and finally bringing it to the final volume with saline.[1] A typical formulation might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is recommended to prepare these solutions fresh for each use.[1]

Diacylglycerol Kinase (DGK) Inhibition Assay

The inhibitory activity of R 59-022 on DGK can be measured using various methods. A common approach is a non-radioactive, luminescence-based assay.

Principle: The assay measures the amount of ATP remaining after the kinase reaction. DGK consumes ATP to phosphorylate DAG. Therefore, a decrease in DGK activity due to inhibition by R 59-022 results in a higher remaining ATP level, which is detected as a stronger luminescent signal.

General Protocol:

-

Enzyme Preparation: Recombinant DGK isozymes are expressed and purified or cell lysates overexpressing the target DGK are used.[5]

-

Inhibitor Pre-incubation: The DGK enzyme is pre-incubated with varying concentrations of R 59-022 (dissolved in DMSO) for a set period (e.g., 30 minutes at 30°C) to allow for binding.[5]

-

Reaction Initiation: The kinase reaction is initiated by adding a mixture of the substrate (e.g., 1,2-dioleoyl-sn-glycerol) and ATP.

-

Reaction Termination and Detection: After a defined incubation period, a detection reagent is added that stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction, generating a luminescent signal.

-

Data Analysis: The luminescent signal is measured using a microplate reader. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Cellular Assays

R 59-022 is frequently used in cell culture to investigate the downstream effects of DGK inhibition.

Example Application: Inhibition of Filovirus Entry R 59-022 has been shown to block the entry of filoviruses, such as Ebola virus (EBOV), by inhibiting macropinocytosis, an essential internalization pathway for the virus.[6][7]

General Protocol:

-

Cell Culture: Vero cells or other susceptible cell lines are cultured to near confluency in appropriate multi-well plates.[6]

-

Inhibitor Pre-treatment: Cells are pre-treated with R 59-022 (e.g., 0-10 µM) or a vehicle control (DMSO) in serum-free media for a specified time (e.g., 1 hour).[6]

-

Viral Infection: Virus-like particles (VLPs) or infectious virus is added to the cells, and the infection is allowed to proceed for several hours.

-

Assay Readout: Viral entry is quantified. This can be done using VLPs carrying a reporter enzyme like β-lactamase or a fluorescent protein, with the signal being proportional to the level of successful entry.[6]

The general workflow for such an in vitro experiment is depicted below.

In Vivo Studies

R 59-022 has been used in animal models to study its effects in a whole-organism context.

Example Application: Glioblastoma Mouse Model In studies using SCID mice implanted with U87 glioblastoma cells, administration of R 59-022 has been shown to increase median survival and decrease tumor volume.[1][2]

General Protocol:

-

Animal Model: An appropriate animal model is established (e.g., SCID mice with xenografted human cancer cells).[1]

-

Drug Administration: this compound is administered, typically via intraperitoneal (i.p.) injection, at a specified dosage and schedule (e.g., 2 mg/kg, daily for 12 days).[1]

-

Monitoring: Key outcomes, such as tumor volume and animal survival, are monitored over the course of the study.

-

Data Analysis: Statistical analysis is performed to compare the outcomes in the treated group versus a control group receiving the vehicle solution.

Conclusion

This compound is a valuable pharmacological tool for probing the intricacies of diacylglycerol-mediated signaling pathways. Its well-characterized inhibitory effect on DGK allows for the specific manipulation of DAG and PA levels, providing insights into the roles of these second messengers in a wide array of physiological and pathological processes. Researchers employing this compound should consider its dual activity as a 5-HT receptor antagonist and carefully design experiments with appropriate controls to ensure accurate interpretation of results. This guide provides a foundational understanding of its properties and applications to aid in the design and execution of future research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Ebola virus triggers receptor tyrosine kinase-dependent signaling to promote the delivery of viral particles to entry-conducive intracellular compartments | PLOS Pathogens [journals.plos.org]

- 5. karger.com [karger.com]

- 6. A Diacylglycerol Kinase Inhibitor, R-59-022, Blocks Filovirus Internalization in Host Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecule drug discovery for Ebola virus disease - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00533G [pubs.rsc.org]

An In-depth Technical Guide on the Biochemical Function of Diacylglycerol Kinase Inhibitor I

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerol Kinase Inhibitor I (DGKI-I), commonly known as R59022, is a potent small molecule inhibitor of diacylglycerol (DGK) enzymes.[1][2][3] These enzymes play a critical role in cellular signaling by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA).[4][5] By inhibiting DGK, R59022 effectively elevates the intracellular concentration of DAG, a key second messenger, thereby potentiating the activity of protein kinase C (PKC) and other DAG-dependent signaling pathways.[2][3][6] This guide provides a comprehensive overview of the biochemical function of DGKI-I, its mechanism of action, effects on signaling cascades, and methodologies for its study.

Introduction to Diacylglycerol Kinase and the Role of R59022

Diacylglycerol kinases are a family of intracellular lipid kinases that regulate the balance between two crucial second messengers: diacylglycerol (DAG) and phosphatidic acid (PA).[4][5] DAG activates a variety of signaling proteins, most notably protein kinase C (PKC), which is involved in a plethora of cellular processes including cell proliferation, differentiation, and apoptosis. PA also functions as a signaling molecule, recruiting and activating downstream effector proteins.

R59022 (6-[2-[4-[(4-fluorophenyl)phenylmethylene]-1-piperidinyl]ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one) is a well-characterized inhibitor of DGK.[6] Its primary biochemical function is to block the catalytic activity of DGK, leading to an accumulation of DAG at the expense of PA.[6][7] This modulation of the DAG/PA ratio makes R59022 a valuable tool for investigating DAG-mediated signaling events. It is important to note that R59022 has also been identified as a serotonin (B10506) (5-HT) receptor antagonist, a dual activity that should be considered in experimental design and data interpretation.[2][8]

Mechanism of Action

R59022 inhibits DGK activity, which leads to an increase in intracellular DAG levels and a subsequent enhancement of PKC activity.[2][3][6] This potentiation of the PKC signaling pathway is a central aspect of its mechanism of action. The accumulation of DAG promotes the translocation of PKC from the cytosol to the cell membrane, where it becomes activated and phosphorylates a wide range of substrate proteins, triggering downstream cellular responses. In human platelets, for instance, R59022 has been shown to potentiate thrombin-induced platelet aggregation and secretion by increasing DAG levels and PKC activity.[6][7]

Quantitative Data

The inhibitory potency of Diacylglycerol Kinase Inhibitor I (R59022) has been quantified in various systems. The following tables summarize the key IC50 values reported in the literature. The IC50 is the concentration of an inhibitor required to reduce the activity of a biological process by 50%.[9][10]

| Target Enzyme/Process | System | Substrate | IC50 Value (µM) | Reference |

| Diacylglycerol Kinase | Human Red Blood Cell Membranes | Endogenous Diacylglycerol | 2.8 ± 1.5 | [6] |

| Diacylglycerol Kinase | Human Red Blood Cell Membranes | 1-Oleoyl-2-acetylglycerol (OAG) | 3.3 ± 0.4 | [6] |

| Phosphorylation of OAG to OAPA | Intact Human Platelets | 1-Oleoyl-2-acetylglycerol (OAG) | 3.8 ± 1.2 | [6] |

| Diacylglycerol Kinase | General | Not Specified | 2.8 | [1][2][3][11] |

| Inhibition of Adrenaline-Stimulated Phosphorylase | Hepatocytes | Not Applicable | 15 | [12] |

| Diacylglycerol Kinase α (DGKα) | In vitro | Not Specified | 25 | [13] |

| DGK Isoform | Inhibitory Effect of R59022 | Reference |

| DGKα (Type I) | Inhibited | [13] |

| DGKε (Type III) | Inhibited | [13] |

| DGKθ (Type V) | Inhibited | [13] |

| DGK-I (in human platelets) | Little effect | [14] |

| DGK-II (in human platelets) | Inhibited | [14] |

| DGK-III (in human platelets) | Inhibited (to a lesser extent than DGK-II) | [14] |

Signaling Pathways

The primary signaling pathway affected by Diacylglycerol Kinase Inhibitor I is the Protein Kinase C (PKC) pathway. By preventing the conversion of DAG to PA, R59022 sustains the DAG signal, leading to prolonged and enhanced activation of PKC.

Experimental Protocols

Detailed, step-by-step protocols for the experiments cited are often proprietary or specific to the laboratory that conducted the research. However, this section provides a summary of the general methodologies used to study the effects of Diacylglycerol Kinase Inhibitor I.

Diacylglycerol Kinase (DGK) Activity Assay

This assay measures the enzymatic activity of DGK by quantifying the conversion of DAG to PA.

Summary of Methodology: A common method involves a coupled enzymatic reaction.[15]

-

Kinase Reaction: The sample containing DGK is incubated with a DAG substrate and ATP. The DGK in the sample phosphorylates the DAG to produce PA.

-

Lipase (B570770) Reaction: A lipase is then added to hydrolyze the newly formed PA into glycerol-3-phosphate.

-

Oxidase Reaction: Glycerol-3-phosphate oxidase is introduced to oxidize glycerol-3-phosphate, which produces hydrogen peroxide.

-

Detection: The hydrogen peroxide is detected using a fluorometric probe, where the fluorescence intensity is proportional to the DGK activity.[15]

Alternatively, traditional methods utilize radioactive [γ-³²P]ATP, where the incorporation of the radioactive phosphate (B84403) into PA is measured.[16]

Protein Kinase C (PKC) Activity Assay

This assay is used to determine the effect of DGK inhibition on the activity of PKC.

Summary of Methodology: Several commercial kits are available for measuring PKC activity. A common non-radioactive method is an ELISA-based assay.[17]

-

Sample Preparation: Cells are treated with R59022 and/or other stimuli. The cells are then lysed to obtain a protein extract.

-

Phosphorylation Reaction: The cell lysate is added to a microplate pre-coated with a specific PKC substrate peptide. ATP is added to initiate the phosphorylation reaction by the PKC present in the lysate.

-

Detection: A phospho-specific antibody that binds only to the phosphorylated substrate is added. This is followed by the addition of a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Quantification: A chromogenic HRP substrate (like TMB) is added, and the color development, which is proportional to the PKC activity, is measured using a microplate reader.

Radioactive assays involve the use of [γ-³²P]ATP and measuring the incorporation of the radiolabel into a PKC-specific substrate peptide.[18]

Bombesin-Stimulated DNA Synthesis Assay in Swiss 3T3 Cells

This assay assesses the mitogenic effect of agents by measuring the incorporation of a labeled nucleoside into newly synthesized DNA.

Summary of Methodology:

-

Cell Culture: Quiescent Swiss 3T3 cells are used.[19]

-

Treatment: The cells are treated with bombesin (B8815690) in the presence or absence of R59022.

-

Labeling: A radiolabeled thymidine (B127349) analog (e.g., [³H]thymidine) is added to the culture medium.

-

Incubation: The cells are incubated to allow for the incorporation of the labeled nucleoside into the DNA of proliferating cells.

-

Quantification: The cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter. An increase in radioactivity indicates a stimulation of DNA synthesis.

Conclusion

Diacylglycerol Kinase Inhibitor I (R59022) is a valuable pharmacological tool for elucidating the complex roles of diacylglycerol-mediated signaling pathways. Its ability to inhibit DGK and consequently amplify PKC signaling has been demonstrated in numerous studies. Researchers utilizing this inhibitor should be mindful of its off-target effects, particularly its antagonism of serotonin receptors, and should incorporate appropriate controls in their experimental designs. The methodologies summarized herein provide a foundation for the investigation of the biochemical and cellular effects of this and other DGK inhibitors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 二酰基甘油激酶抑制剂I The Diacylglycerol Kinase Inhibitor I, also referenced under CAS 93076-89-2, controls the biological activity of Diacylglycerol Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]

- 4. molbiolcell.org [molbiolcell.org]

- 5. Turnover of Phosphatidic Acid through Distinct Signaling Pathways Affects Multiple Aspects of Pollen Tube Growth in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 6. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A diacylglycerol kinase inhibitor, R59022, potentiates secretion by and aggregation of thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual activities of ritanserin and R59022 as DGKα inhibitors and serotonin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. IC50 - Wikipedia [en.wikipedia.org]

- 10. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 11. Diacylglycerol Kinase (DGK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 12. Effects of inhibitors of diacylglycerol metabolism on protein kinase C-mediated responses in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Purification and characterization of cytosolic diacylglycerol kinases of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. Measurement of mammalian diacylglycerol kinase activity in vitro and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. abcam.com [abcam.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. Bombesin stimulation of DNA synthesis and cell division in cultures of Swiss 3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]

R 59-022 Hydrochloride: A Technical Guide to its 5-HT Receptor Antagonist Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

R 59-022 hydrochloride is a compound recognized for its dual-action mechanism, functioning as both a diacylglycerol kinase (DGK) inhibitor and a serotonin (B10506) (5-HT) receptor antagonist. While its role as a DGK inhibitor has been extensively studied, its properties as a 5-HT receptor antagonist are also significant for researchers in neuropharmacology and drug development. This technical guide provides an in-depth overview of the 5-HT receptor antagonist characteristics of this compound, presenting available quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse group of G protein-coupled receptors and ligand-gated ion channels that mediate a wide array of physiological and neurological processes. Their modulation is a key strategy in the treatment of various disorders, including depression, anxiety, and psychosis. This compound has emerged as a valuable research tool due to its interaction with this receptor system. Structurally similar to the known 5-HT antagonist ritanserin, R 59-022 exhibits significant antagonist activity, particularly at the 5-HT2A receptor subtype. This guide focuses on the characterization of this compound as a 5-HT receptor antagonist.

Quantitative Data: Receptor Binding and Functional Antagonism

The antagonist properties of this compound have been quantified through in vitro assays. The available data primarily highlights its potent activity at the 5-HT2A receptor.

Table 1: In Vitro Activity of this compound at the 5-HT2A Receptor

| Parameter | Value | Receptor Type | Assay Type | Reference |

| IC50 | 2.2 nM | 5-HT2A | Not Specified | [1] |

Note: The specific assay type for the IC50 value was not detailed in the available literature.

Experimental Protocols

The following sections describe generalized but detailed methodologies for key experiments used to characterize 5-HT receptor antagonists like this compound. Specific protocols for R 59-022 are not publicly available; therefore, these represent standard and widely accepted procedures in the field.

Radioligand Binding Assay for 5-HT2A Receptor

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the 5-HT2A receptor.

Materials:

-

Membrane preparations from cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]ketanserin (a 5-HT2A antagonist).

-

Non-specific binding control: Unlabeled ketanserin (B1673593) or another high-affinity 5-HT2A antagonist.

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, [3H]ketanserin (at a concentration near its Kd), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled ketanserin.

-

Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of R 59-022 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Calcium Mobilization)

This assay measures the ability of an antagonist to block the functional response induced by an agonist.

Objective: To determine the potency of this compound in inhibiting serotonin-induced calcium mobilization in cells expressing the 5-HT2A receptor.

Materials:

-

Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Serotonin (5-HT) as the agonist.

-

This compound at various concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Fluorometric imaging plate reader (FLIPR) or similar instrument.

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Pre-incubation: Incubate the cells with varying concentrations of this compound for a specific period.

-

Agonist Stimulation: Add a fixed concentration of serotonin (typically the EC80) to the wells and immediately measure the change in fluorescence.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. Plot the agonist-induced response against the concentration of this compound to determine its IC50 for functional antagonism.

Visualizations

Signaling Pathway of 5-HT2A Receptor Antagonism

The 5-HT2A receptor is a Gq/11-coupled G protein-coupled receptor (GPCR). Its activation by serotonin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). This compound, as an antagonist, blocks the initial step of this cascade by preventing serotonin from binding to and activating the receptor.

References

The Role of R59-022 in Protein Kinase C Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the synthetic compound R59-022 in the activation of Protein Kinase C (PKC). R59-022 is a potent and widely utilized pharmacological tool for studying the intricate signaling pathways governed by diacylglycerol (DAG) and PKC. By selectively inhibiting the enzyme diacylglycerol kinase (DGK), R59-022 provides a mechanism to artificially elevate intracellular DAG levels, thereby leading to the potentiation of PKC activity. This guide will delve into the mechanism of action of R59-022, present quantitative data on its efficacy, provide detailed experimental protocols for its use, and visualize the key signaling pathways and experimental workflows involved.

Mechanism of Action: Indirect Activation of PKC

R59-022 functions as a competitive inhibitor of diacylglycerol kinase (DGK), the enzyme responsible for the phosphorylation of diacylglycerol (DAG) to form phosphatidic acid (PA).[1][2] DAG is a critical second messenger that, in conjunction with calcium ions and phospholipids, directly activates conventional and novel isoforms of Protein Kinase C (PKC).

Under normal physiological conditions, the signaling activity of DAG is transient, as it is rapidly metabolized by DGK. By inhibiting DGK, R59-022 effectively blocks this metabolic pathway, leading to the accumulation of intracellular DAG.[1][2] This sustained elevation of DAG levels results in prolonged and enhanced activation of PKC, making R59-022 a powerful tool for studying PKC-dependent cellular processes.

Data Presentation: Quantitative Efficacy of R59-022

The inhibitory potency of R59-022 against diacylglycerol kinase has been characterized in various in vitro and cellular systems. The following tables summarize the key quantitative data regarding the efficacy of R59-022.

| Parameter | Value (µM) | System | Reference |

| IC₅₀ for DGK | 2.8 | General | [1][3] |

| IC₅₀ for DGK | 2.8 ± 1.5 | Endogenous DAG in human red blood cell membranes | [4] |

| IC₅₀ for DGK | 3.3 ± 0.4 | Exogenous 1-oleoyl-2-acetylglycerol (B1233665) (OAG) as substrate | [4] |

| IC₅₀ for DGK in intact platelets | 3.8 ± 1.2 | Inhibition of OAG phosphorylation | [4] |

| DGK Isozyme | Inhibition by R59-022 | Reference |

| DGKα (Type I) | Strong inhibition | [5][6] |

| DGKε (Type III) | Moderate attenuation | [5][6] |

| DGKθ (Type V) | Moderate attenuation | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving R59-022 to study PKC activation.

Diacylglycerol Kinase (DGK) Activity Assay (Non-Radioactive)

This protocol is adapted from commercially available non-radioactive DGK activity assay kits.

Materials:

-

DGK Assay Buffer

-

ATP Solution

-

DGK Substrate (e.g., 1,2-dioleoyl-sn-glycerol)

-

DGK Enzyme (purified or in cell lysate)

-

R59-022 (dissolved in a suitable solvent, e.g., DMSO)

-

Detection Reagents (e.g., ADP-Glo™ Kinase Assay, Promega)

-

96-well microplate

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Prepare a serial dilution of R59-022 in DGK Assay Buffer.

-

Enzyme Reaction:

-

To each well of a 96-well plate, add 5 µL of DGK Assay Buffer.

-

Add 2.5 µL of the DGK substrate.

-

Add 2.5 µL of the R59-022 dilution (or vehicle control).

-

Add 2.5 µL of the DGK enzyme preparation.

-

Initiate the reaction by adding 2.5 µL of ATP solution.

-

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using the detection reagents (e.g., add ADP-Glo™ Reagent).

-

Incubate as per the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of DGK inhibition for each concentration of R59-022 relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Protein Kinase C (PKC) Activity Assay

This protocol is a general guideline based on commercially available ELISA-based PKC activity assay kits (e.g., Abcam ab139437).[3][7]

Materials:

-

PKC Assay Kit (containing PKC substrate-coated plate, ATP, wash buffer, primary antibody against phosphorylated substrate, HRP-conjugated secondary antibody, TMB substrate, and stop solution)

-

Cell lysate or purified PKC

-

R59-022

-

Agonist (e.g., Phorbol 12-myristate 13-acetate - PMA, or a physiological agonist)

-

Microplate reader

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Pre-incubate the cells with various concentrations of R59-022 for a specified time (e.g., 30 minutes).

-

Stimulate the cells with an agonist to activate the PKC pathway.

-

-

Lysate Preparation:

-

Wash the cells with cold PBS.

-

Lyse the cells using the lysis buffer provided in the kit.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

PKC Activity Assay:

-

Add the cell lysate to the wells of the PKC substrate-coated plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for 90 minutes.

-

Wash the wells with wash buffer.

-

Add the primary antibody and incubate for 60 minutes at room temperature.

-

Wash the wells.

-

Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

-

Wash the wells.

-

Add the TMB substrate and incubate until color develops.

-

Add the stop solution.

-

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the PKC activity.

Mandatory Visualization

Signaling Pathway of R59-022-mediated PKC Activation

Caption: Signaling pathway of R59-022-mediated PKC activation.

Experimental Workflow for Studying the Effects of R59-022

Caption: General experimental workflow for investigating the effects of R59-022.

References

- 1. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential effects of the diacylglycerol kinase inhibitor R59022 on thrombin versus collagen-induced human platelet secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abcam.com [abcam.com]

- 4. abcam.com [abcam.com]

- 5. m.youtube.com [m.youtube.com]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. abcam.com [abcam.com]

A Technical Guide to R 59-022 Hydrochloride: The Diacylglycerol Kinase Inhibitor

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

R 59-022 hydrochloride is a potent and widely utilized pharmacological tool in cellular signaling research. Primarily known as a diacylglycerol kinase (DGK) inhibitor, it offers a means to investigate the myriad pathways regulated by the second messenger diacylglycerol (DAG) and its phosphorylated product, phosphatidic acid (PA). This technical guide provides a comprehensive overview of this compound, including its alternative names, chemical properties, mechanism of action, and its effects on key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its effective use in a laboratory setting.

Compound Identification and Chemical Properties

This compound is a synthetic, cell-permeable compound that has been instrumental in elucidating the roles of DGK in various cellular processes. For clarity and accurate record-keeping, a list of its alternative names and key chemical identifiers are provided below.

Table 1: Alternative Names and Chemical Identifiers for R 59-022

| Identifier | Value |

| Systematic Name | 6-[2-[4-[(4-Fluorophenyl)phenylmethylene]-1-piperidinyl]ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one hydrochloride |

| Synonyms | R59022, DKGI-I hydrochloride, Diacylglycerol kinase inhibitor I hydrochloride |

| CAS Number | 93076-98-3 (for hydrochloride); 93076-89-2 (for free base) |

| Molecular Formula | C₂₇H₂₇ClFN₃OS |

| Molecular Weight | 496.04 g/mol |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | A solid, crystalline powder |

| Solubility | Soluble in DMSO |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of diacylglycerol kinase (DGK). DGKs are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA). Both DAG and PA are critical lipid second messengers involved in a multitude of cellular signaling cascades.

By inhibiting DGK, R 59-022 leads to an intracellular accumulation of DAG. This elevation in DAG levels has significant downstream consequences, most notably the activation of Protein Kinase C (PKC) isoforms. PKC is a family of serine/threonine kinases that regulate a wide array of cellular functions, including proliferation, differentiation, apoptosis, and cellular motility.

In addition to its role as a DGK inhibitor, R 59-022 has also been reported to act as a 5-HT (serotonin) receptor antagonist. This dual activity should be taken into consideration when interpreting experimental results, as some observed effects may be attributable to its interaction with the serotonergic system.

Diagram 1: Simplified signaling pathway illustrating the mechanism of action of R 59-022.

Quantitative Data: Inhibitory Activity

The inhibitory potency of R 59-022 has been characterized against total DGK activity and, to some extent, against specific DGK isoforms. It is important to note that the reported IC₅₀ values can vary depending on the experimental system and assay conditions.

Table 3: Inhibitory Concentration (IC₅₀) of R 59-022

| Target | IC₅₀ | Cell/System | Reference |

| Diacylglycerol Kinase (total) | 2.8 µM | Human red blood cell membranes | [1] |

| Diacylglycerol Kinase α (DGKα) | Strong Inhibition | In vitro assay | [2] |

| Diacylglycerol Kinase ε (DGKε) | Moderate Inhibition | In vitro assay | [2] |

| Diacylglycerol Kinase θ (DGKθ) | Moderate Inhibition | In vitro assay | [2] |

Experimental Protocols

To facilitate the use of R 59-022 in research, this section provides detailed methodologies for key experiments where this inhibitor is commonly employed.

Diacylglycerol Kinase (DGK) Inhibition Assay (In Vitro)

This protocol describes a non-radioactive, in vitro assay to determine the inhibitory effect of R 59-022 on DGK activity.

Materials:

-

Recombinant DGK enzyme

-

Diacylglycerol (DAG) substrate

-

ATP

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of R 59-022 in kinase assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.

-

In a 96-well plate, add the DGK enzyme to the kinase assay buffer.

-

Add the R 59-022 dilutions to the wells containing the enzyme and pre-incubate for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of DAG substrate and ATP.

-

Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

Calculate the percentage of inhibition for each concentration of R 59-022 and determine the IC₅₀ value by plotting the data using appropriate software.

Diagram 2: Experimental workflow for the in vitro DGK inhibition assay.

Platelet Aggregation Assay

This protocol outlines a method to assess the effect of R 59-022 on platelet aggregation, a process where PKC activation plays a crucial role.

Materials:

-

Freshly drawn human blood collected in anticoagulant (e.g., acid-citrate-dextrose).

-

Platelet-rich plasma (PRP) prepared by centrifugation.

-

Platelet agonist (e.g., Thrombin, ADP, Collagen).

-

This compound (dissolved in DMSO).

-

Saline or appropriate buffer.

-

Platelet aggregometer.

Procedure:

-

Prepare platelet-rich plasma (PRP) from whole blood by low-speed centrifugation.

-

Adjust the platelet count in the PRP to a standardized concentration.

-

Pre-warm the PRP samples to 37°C.

-

Add R 59-022 (or vehicle control) to the PRP and incubate for a specified time (e.g., 1-5 minutes) at 37°C in the aggregometer cuvette with stirring.

-

Initiate platelet aggregation by adding a sub-maximal concentration of a platelet agonist (e.g., thrombin).

-

Monitor the change in light transmission through the PRP over time using the platelet aggregometer. An increase in light transmission corresponds to platelet aggregation.

-

Record and analyze the aggregation curves to determine the effect of R 59-022 on the rate and extent of platelet aggregation.

Neutrophil Chemotaxis Assay

This protocol describes a method to evaluate the effect of R 59-022 on neutrophil migration towards a chemoattractant.

Materials:

-

Isolated human neutrophils.

-

Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane.

-

Chemoattractant (e.g., fMLP, IL-8).

-

This compound (dissolved in DMSO).

-

Assay medium (e.g., RPMI).

-

Method for quantifying migrated cells (e.g., cell counting, fluorescence measurement).

Procedure:

-

Isolate neutrophils from fresh human blood.

-

Resuspend the neutrophils in the assay medium.

-

Pre-incubate the neutrophils with R 59-022 or vehicle control for a specified time.

-

Place the chemoattractant in the lower wells of the chemotaxis chamber.

-

Place the microporous membrane over the lower wells.

-

Add the pre-incubated neutrophil suspension to the upper wells of the chamber.

-

Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 1-2 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Quantify the number of migrated cells by microscopy or other appropriate methods.

Conclusion

This compound is an invaluable tool for researchers investigating cellular signaling pathways mediated by diacylglycerol and phosphatidic acid. Its ability to inhibit DGK and consequently modulate PKC activity allows for the dissection of complex signaling networks. However, its dual activity as a 5-HT receptor antagonist necessitates careful experimental design and interpretation of results. The data and protocols provided in this guide are intended to serve as a comprehensive resource for the effective application of R 59-022 in a research setting.

References

- 1. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and R59949 among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for R 59-022 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

R 59-022 hydrochloride is a potent and specific inhibitor of diacylglycerol (DAG) kinase (DGK), with an IC50 value of 2.8 µM.[1][2][3] By blocking the phosphorylation of DAG to phosphatidic acid (PA), R 59-022 effectively elevates intracellular levels of DAG.[1][2][3] This accumulation of DAG, a critical second messenger, leads to the activation of Protein Kinase C (PKC) and subsequent downstream signaling events.[1][2][3] These application notes provide a comprehensive overview of the experimental use of this compound in cell culture, including its mechanism of action, detailed experimental protocols, and relevant quantitative data.

Mechanism of Action

This compound acts as a competitive inhibitor of DAG kinase, the enzyme responsible for converting DAG to PA. This inhibition leads to an accumulation of DAG at the cell membrane, which in turn activates various isoforms of PKC. Activated PKC then phosphorylates a multitude of downstream target proteins, influencing a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The potentiation of DAG signaling by R 59-022 makes it a valuable tool for studying the physiological roles of the DAG-PKC signaling axis.

Caption: Signaling pathway illustrating the inhibitory effect of R 59-022 on DAG kinase.

Data Presentation

The following table summarizes the effective concentrations and experimental conditions of this compound in various cell-based assays.

| Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |

| Human Platelets | 3.6 µM (IC50) | Not Specified | Inhibition of DAG kinase in intact cells. | |

| Human Platelets | 10 µM | 1 minute | Potentiates thrombin-induced aggregation. | [1] |

| HeLa and U87 Cells | 40 µM | 30 minutes | Activation of PKC. | [1] |

| Vero Cells | 0-10 µM | 4 hours | Blocks Ebola virus entry. | [1] |

| Chromaffin Cells | 30 µM | 0-60 minutes | Increases Noradrenaline release. | [1] |

| Neutrophils | Not Specified | Not Specified | Inhibits phosphatidic acid production. | [1] |

| Mouse Portal Vein | 10-30 µmol/L | Not Specified | Inhibition of U46619-induced contraction under high glucose. | [4] |

| SCID mice with U87 GBM cells | 2 mg/kg (i.p.) | 12 days | Increased median survival and decreased tumor volume. | [1] |

Experimental Protocols

This section provides a detailed protocol for a typical cell culture experiment designed to investigate the effects of this compound on a specific cellular response.

Materials

-

This compound (solid)

-

Appropriate solvent (e.g., DMSO)

-

Cell culture medium appropriate for the cell line of interest

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

Cell line of interest

-